

Synthesis of diafenthiuron using 2,6-Diisopropyl-4-nitroaniline precursor

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Compound of Interest

Compound Name: 2,6-Diisopropyl-4-nitroaniline

Cat. No.: B066186

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Application Notes and Protocols for the Synthesis of Diafenthiuron

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the thiourea insecticide, diafenthiuron, commencing from the precursor 2,6-diisopropylaniline. The synthesis involves the formation of a key intermediate, 2,6-diisopropyl-4-phenoxyaniline, which is subsequently converted to diafenthiuron.

Introduction

Diafenthiuron is a pro-insecticide belonging to the thiourea class of chemicals, effective against a range of sucking pests such as aphids, whiteflies, and thrips.^[1] Its mode of action involves the inhibition of mitochondrial respiration, leading to paralysis and eventual death of the target pest.^{[1][2]} Diafenthiuron is converted into its active carbodiimide form within the pest's body through metabolic processes or exposure to sunlight.^{[3][4]} This active metabolite irreversibly binds to and inhibits the ATPase complex, disrupting cellular energy production.^[3] The synthesis of diafenthiuron can be achieved through various routes; this document details a pathway starting from 2,6-diisopropylaniline.

Synthesis Pathway Overview

The synthesis of diafenthion from 2,6-diisopropylaniline can be conceptualized in the following key stages:

- Nitration of 2,6-diisopropylaniline: The starting material is nitrated to produce **2,6-diisopropyl-4-nitroaniline**.
- Formation of 2,6-diisopropyl-4-phenoxyaniline: The nitro group of **2,6-diisopropyl-4-nitroaniline** is substituted with a phenoxy group.
- Formation of an Isothiocyanate Intermediate: The resulting 2,6-diisopropyl-4-phenoxyaniline is converted into an isothiocyanate.
- Final Reaction with tert-Butylamine: The isothiocyanate intermediate is reacted with tert-butylamine to yield the final product, diafenthion.

An alternative final step involves the reaction of 2,6-diisopropyl-4-phenoxyaniline with intermediates that lead to a urea derivative, which is then thionated to form diafenthion.^[5]

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature.^{[6][7]}

Protocol 1: Synthesis of 2,6-diisopropyl-4-phenoxyaniline

This protocol describes the synthesis of the key intermediate, 2,6-diisopropyl-4-phenoxyaniline, starting from 2,6-diisopropylaniline.

Step 1: Synthesis of **2,6-diisopropyl-4-nitroaniline**

- Dissolve 2,6-diisopropylaniline in a suitable solvent.
- Add sulfuric acid to the solution.
- Slowly add nitric acid dropwise to the reaction mixture to initiate nitration.
- The resulting **2,6-diisopropyl-4-nitroaniline** can be used directly in the next step without separation.^[7]

Step 2: Condensation Reaction to Prepare 2,6-diisopropyl-4-phenoxyaniline

- The solution containing **2,6-diisopropyl-4-nitroaniline** is subjected to a condensation reaction.
- The organic phase of the reaction product is washed with 10wt% sodium hydroxide.
- Dry the organic phase with anhydrous sodium sulfate.
- Remove the solvent by evaporation to obtain the solid product.
- Recrystallize the solid from ethanol to obtain pure 2,6-diisopropyl-4-phenoxyaniline. A purity of 99.5% and a yield of up to 99.5% have been reported for this step.^[7]

Protocol 2: Synthesis of Diafenthuron from 2,6-diisopropyl-4-phenoxyaniline

This protocol outlines the conversion of the intermediate to the final product.

Step 1: Synthesis of the Isothiocyanate Intermediate

- React 2,6-diisopropyl-4-phenoxyaniline with carbon disulfide (CS₂) and 4-toluenesulfonyl chloride.^[6]
- This reaction is reported to proceed at approximately 40°C.^[6]

Step 2: Synthesis of Diafenthuron

- React the isothiocyanate intermediate with tert-butylamine.
- This final step yields diafenthuron. The overall yield for this synthesis route has been reported as 37.5%.^[6]

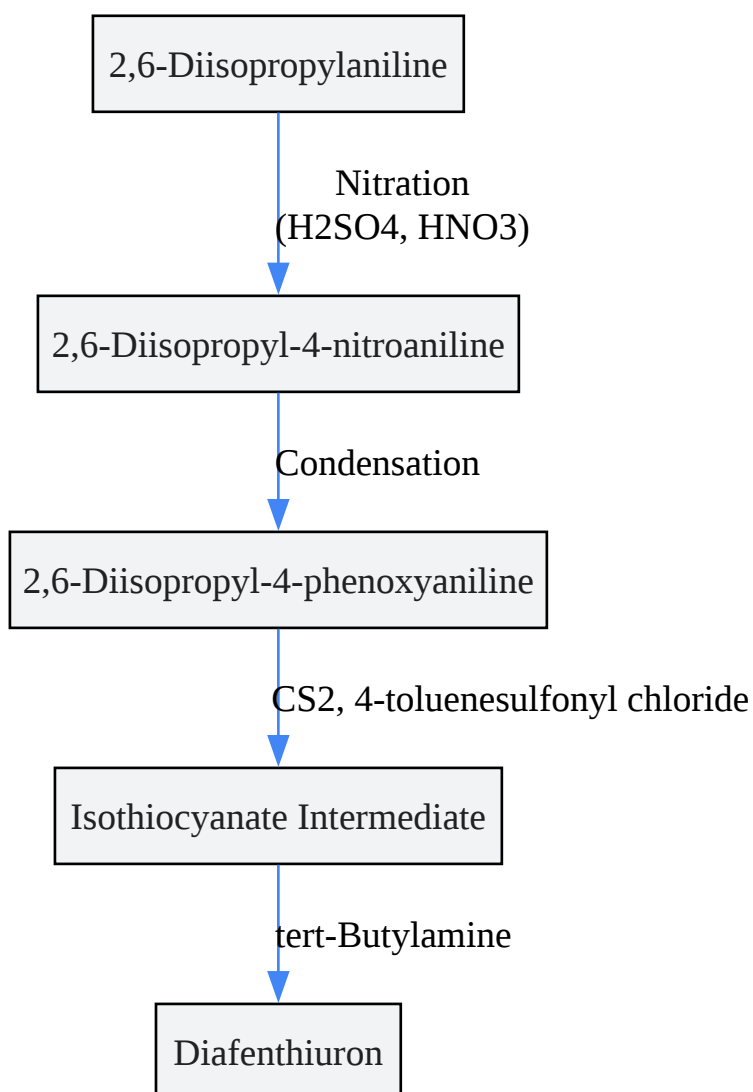
Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of diafenthuron.

Reaction Step	Product	Reported Yield	Reported Purity	Reference
Condensation of 2,6-diisopropyl-4-nitroaniline intermediate	2,6-diisopropyl-4-phenoxyaniline	up to 99.5%	99.5% (HPLC)	[7]
Overall synthesis from 2,6-diisopropylaniline	Diafenthuron	37.5%	Not Specified	[6]

Visualizations

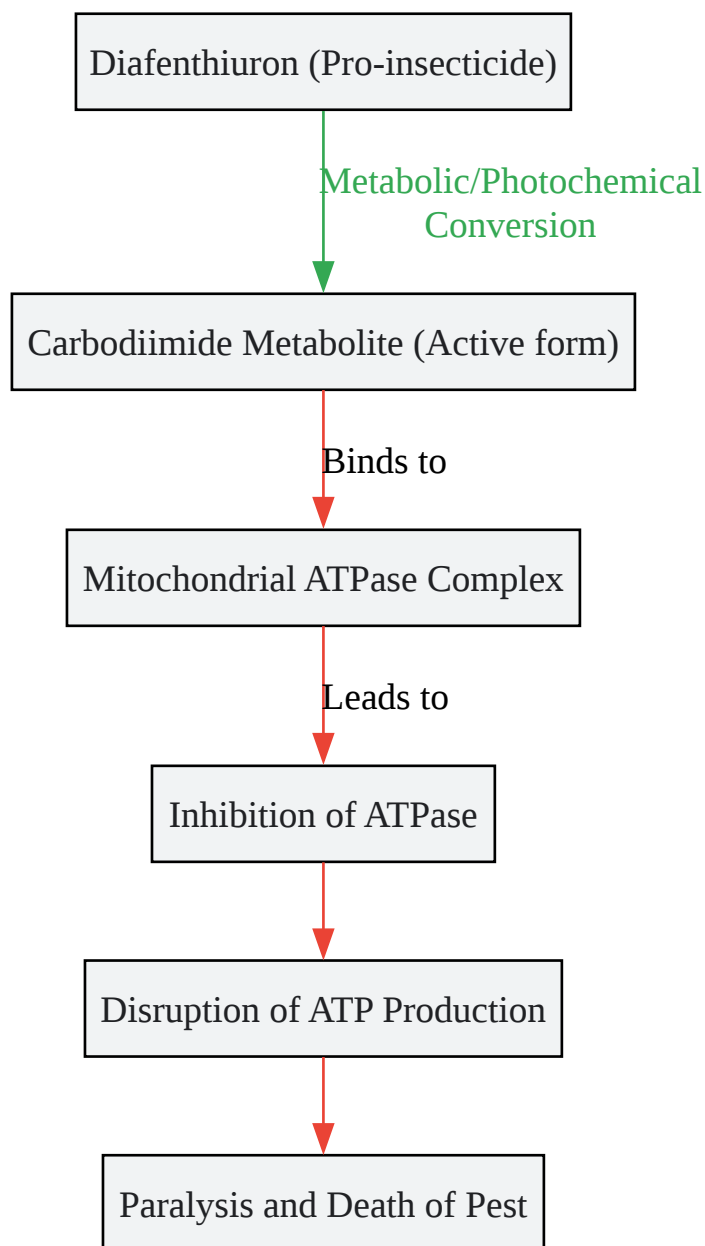
Synthesis Workflow



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Caption: Synthetic pathway for diafenthiuron.

Mechanism of Action



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